molecular formula C25H22ClNO5 B3472715 (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B3472715
M. Wt: 451.9 g/mol
InChI Key: VDZSGZDCYURWNT-VZUCSPMQSA-N
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Description

This compound is an acrylamide derivative featuring a complex structure with distinct pharmacophoric groups:

  • Left-side substituent: A phenyl ring substituted at position 4 with a 4-chlorobenzyloxy group (-OCH₂C₆H₄Cl) and at position 3 with a methoxy group (-OCH₃). This substitution pattern enhances lipophilicity and may influence target binding.
  • Core structure: A conjugated (2E)-prop-2-enamide backbone, which stabilizes the molecule via resonance and may facilitate interactions with biological targets.
  • Right-side substituent: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a bicyclic system known for its metabolic stability and role in modulating pharmacokinetic properties .

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-29-23-14-17(4-9-21(23)32-16-18-2-6-19(26)7-3-18)5-11-25(28)27-20-8-10-22-24(15-20)31-13-12-30-22/h2-11,14-15H,12-13,16H2,1H3,(H,27,28)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZSGZDCYURWNT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzyl alcohol, which is then reacted with 3-methoxyphenol to form the corresponding ether. This intermediate is further reacted with 2,3-dihydro-1,4-benzodioxin-6-amine under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amine groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other acrylamide and benzodioxin derivatives. Key comparisons include:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Reference
(2E)-3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide C₂₅H₂₂ClNO₅ (estimated) 4-Cl-benzyloxy, 3-OCH₃, benzodioxin Not reported
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide C₂₃H₁₉ClFNO₃ 2-Cl-6-F-benzyloxy, 4-OCH₃ Not reported
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide C₂₄H₂₂ClN₂O₅S Sulfonamide, benzodioxin, 3,5-dimethylphenyl Antimicrobial, antifungal
(2E)-N-[(4-Methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide C₂₀H₂₃NO₅ 3,4,5-trimethoxyphenyl, 4-OCH₃-benzyl Not reported

Key Observations:

The benzodioxin moiety (shared with ’s sulfonamide derivatives) is associated with metabolic stability, which could prolong biological half-life compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) .

Backbone Variations :

  • The acrylamide core in the main compound differs from the sulfonamide linkage in ’s antimicrobial agents. Sulfonamides typically exhibit broader-spectrum activity, while acrylamides may target kinases or proteases due to their electrophilic α,β-unsaturated carbonyl group.
  • ’s compound, which lacks the benzodioxin group, highlights the importance of this moiety in modulating solubility and target affinity .

Synthetic Routes :

  • Synthesis of benzodioxin-containing compounds often involves coupling reactions (e.g., nucleophilic substitution or amide bond formation), as seen in and . The main compound’s synthesis likely requires similar steps, such as reacting a substituted phenylacryloyl chloride with a benzodioxin-6-amine.

Research Implications

  • Pharmacological Potential: While the main compound’s activity remains uncharacterized, its structural analogs (e.g., ’s sulfonamides) demonstrate antimicrobial and antifungal properties, suggesting possible overlapping targets.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -F) on the benzyloxy substituent may enhance binding to hydrophobic enzyme pockets. The benzodioxin group’s rigidity could reduce off-target interactions compared to flexible alkyl chains in ’s dimethylamino-propyl derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

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